molecular formula C18H36N2S4Zn B089520 Zinc dibutyldithiocarbamate CAS No. 136-23-2

Zinc dibutyldithiocarbamate

Cat. No.: B089520
CAS No.: 136-23-2
M. Wt: 474.1 g/mol
InChI Key: BOXSVZNGTQTENJ-UHFFFAOYSA-L
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Description

Zinc dibutyldithiocarbamate is an organozinc compound with the chemical formula C₁₈H₃₆N₂S₄Zn . It is widely used as a vulcanization accelerator in the rubber industry, enhancing the cross-linking process of rubber molecules to improve elasticity and durability . This compound is also known for its applications in various industrial and biomedical fields.

Mechanism of Action

Target of Action

Zinc dibutyldithiocarbamate (ZDBC) is primarily used as an activator and accelerator in natural and butyl rubber as well as in natural and synthetic latexes . It is also used in rubber-based adhesive systems and as a stabilizer in cement . In the medical field, it is used within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .

Mode of Action

ZDBC is a dermatological sensitizer and allergen . Sensitivity to ZDBC may be identified with a clinical patch test . It is also used as a catalyst for the synthesis of polyurethanes suitable for biomedical applications . Compared with other organozinc compounds such as zinc acetylacetonate and zinc neodecanoate, ZDBC showed exceptional catalytic performance, capable of forming high molecular weight polyurethanes .

Biochemical Pathways

ZDBC is traditionally used as a highly-efficient catalyst for accelerating rubber vulcanization reactions . It has been demonstrated to have a new application for the synthesis of polyurethanes suitable for biomedical applications . The ZDBC-catalysed biocompatible amphiphilic polyurethanes comprising PEG and PPG blocks form thermo-responsive hydrogels .

Result of Action

The ZDBC-catalysed biocompatible amphiphilic polyurethanes form thermo-responsive hydrogels which showed remarkably low sol-to-gel transition temperatures at surprisingly low concentrations in water . These hydrogels can gelate in situ in the body at physiological temperature, allowing their use as localized depots for the controlled release of drugs .

Action Environment

The action of ZDBC can be influenced by environmental factors. For example, it is recommended to use ZDBC only outdoors or in a well-ventilated area . It is also important to note that ZDBC is very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Zinc Dibutyldithiocarbamate is known to interact with various enzymes and proteins. It is a part of the dithiocarbamate family, which is known for its diverse structural properties and extensive application in various areas . They possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been used as a catalyst for synthesizing polyurethanes suitable for biomedical applications . It has shown exceptional catalytic performance, capable of forming high molecular weight polyurethanes . Moreover, cell viability studies revealed that residual this compound catalysts present in unpurified polyurethane polymers exerted considerably lower cytotoxicities than those catalyzed by tin (IV) catalysts .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Zinc and nickel ions have been majorly found to bind to the dithiocarbamate in bidentate modes, and consequently, different geometries have resulted from this interaction . The obtained crystallographic data from the complex showed that it existed as a monomer unit, in which all the four sulfur atoms coordinated to the zinc atom to form a distorted tetrahedral complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a high-performance liquid chromatographic (HPLC) assay developed for measuring this compound levels in latex condoms showed that the levels of this compound and Zinc Diethyldithiocarbamate ranged from not detectable to 3.31 and 1.79 mg/condom, respectively .

Dosage Effects in Animal Models

Animal models are widely used to develop newer drugs for the treatment of diabetes and its complications

Metabolic Pathways

This compound is involved in several metabolic pathways. Zinc is an essential micronutrient that plays a role in the structural or enzymatic functions of many cellular proteins . Chronic kidney disease (CKD) is a highly prevalent condition characterized by renal fibrosis as its ultimate manifestation. Zinc deficiency is closely associated with CKD, evidenced by its link to renal fibrosis .

Transport and Distribution

It is known that zinc transporters play a critical role in maintaining cellular zinc homeostasis . These transporters, which include the ZnT (SLC30) family that functions to reduce cytoplasmic zinc concentrations and the ZIP (SLC39) family that functions to increase cytoplasmic zinc concentrations, could potentially play a role in the transport and distribution of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc dibutyldithiocarbamate can be synthesized through several methods, including the aqueous solution method, wet alkali method, and solvent method . The most common approach involves the reaction of dibutylamine, carbon disulfide, and zinc oxide in an organic solvent like xylene . The reaction typically proceeds as follows:

    Step 1: Dissolve zinc oxide and dibutylamine in xylene.

    Step 2: Slowly add carbon disulfide to the reaction mixture while maintaining a low temperature (0-10°C).

    Step 3: Stir the mixture and gradually raise the temperature to 30-50°C to complete the reaction.

    Step 4: Filter, dry, and crush the product to obtain this compound.

Industrial Production Methods: In industrial settings, the wet alkali method is commonly used. This involves synthesizing sodium dibutyldithiocarbamate by reacting dibutylamine, carbon disulfide, and sodium hydroxide in water. The sodium salt is then reacted with zinc sulfate or hydrochloride to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Zinc dibutyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Zinc dibutyldithiocarbamate is unique due to its specific butyl groups, which provide distinct properties such as enhanced solubility in organic solvents and specific reactivity in vulcanization processes . Its effectiveness as a vulcanization accelerator and its diverse applications in various fields make it a valuable compound in both industrial and scientific contexts.

Properties

IUPAC Name

zinc;N,N-dibutylcarbamodithioate
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InChI

InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BOXSVZNGTQTENJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2]
Source PubChem
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Molecular Formula

C18H36N2S4Zn
Source PubChem
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DSSTOX Substance ID

DTXSID0021462
Record name Zinc dibutyldithiocarbamate
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Molecular Weight

474.1 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, White solid with a pleasant odor; [HSDB] White to cream-colored powder; [MSDSonline]
Record name Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)-
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Boiling Point

Decomposes at 296 °C
Record name ZINC DIBUTYLDITHIOCARBAMATE
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Solubility

Sol in carbon disulfide, benzene, chloroform; insol in water
Record name ZINC DIBUTYLDITHIOCARBAMATE
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Density

1.24 at 20 °C/20 °C
Record name ZINC DIBUTYLDITHIOCARBAMATE
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Mechanism of Action

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/
Record name ZINC DIBUTYLDITHIOCARBAMATE
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Color/Form

White powder

CAS No.

136-23-2
Record name Zinc dibutyldithiocarbamate
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Melting Point

104-108 °C
Record name ZINC DIBUTYLDITHIOCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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